Cas no 922737-51-7 (Pyrazolo[1,5-a]pyrimidin-7-amine,6-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-)
922737-51-7 structure
Product Name:Pyrazolo[1,5-a]pyrimidin-7-amine,6-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-
CAS-nummer:922737-51-7
MF:C14H10F4N4
MW:310.249616146088
CID:739174
PubChem ID:15604013
Update Time:2025-04-19
Pyrazolo[1,5-a]pyrimidin-7-amine,6-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
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- Pyrazolo[1,5-a]pyrimidin-7-amine,6-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-
- 922737-51-7
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- Inchi: 1S/C14H10F4N4/c1-7-6-10-20-12(14(16,17)18)11(13(19)22(10)21-7)8-2-4-9(15)5-3-8/h2-6H,19H2,1H3
- InChI-sleutel: IMOQIMISJYLBQV-UHFFFAOYSA-N
- LACHT: FC(C1C(C2C=CC(=CC=2)F)=C(N)N2C(=CC(C)=N2)N=1)(F)F
Berekende eigenschappen
- Exacte massa: 310.08415898g/mol
- Monoisotopische massa: 310.08415898g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 1
- Complexiteit: 397
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 56.2Ų
Pyrazolo[1,5-a]pyrimidin-7-amine,6-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)- Gerelateerde literatuur
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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